molecular formula C11H17N3O4S B3019667 N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide CAS No. 1171889-33-0

N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide

Cat. No. B3019667
CAS RN: 1171889-33-0
M. Wt: 287.33
InChI Key: XWMAKQJJIJIAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide is a compound that can be categorized within the class of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a furan ring, a common motif in natural products and pharmaceuticals, which is substituted with a sulfonamide group. This particular structure suggests potential for interaction with biological targets, possibly as a receptor antagonist or enzyme inhibitor.

Synthesis Analysis

The synthesis of related furyl sulfonamides has been reported through the reaction of furan with in situ generated N-tosyl imines, as described in one study . This method involves the treatment of an aldehyde and furan with N-sulfinyl-p-toluenesulfonamide and zinc chloride, leading to the formation of furyl sulfonamides. Although the specific compound is not mentioned, this synthesis route could potentially be adapted for its production by choosing appropriate starting materials and reaction conditions.

Another approach to synthesizing furan sulfonamide derivatives involves the derivatization of 3-arylsulfonyl heterocycles via chlorosulfonation and subsequent reactions to introduce various functional groups . This method could be relevant for the synthesis of this compound by selecting the appropriate arylsulfonyl precursor and derivatization agents.

Molecular Structure Analysis

The molecular structure of this compound would include a furan ring, which is a five-membered oxygen-containing heterocycle, and a sulfonamide group attached to the furan ring. The presence of a piperazine ring, which is a saturated six-membered ring containing two nitrogen atoms, suggests additional complexity and potential for diverse chemical reactivity and interactions.

Chemical Reactions Analysis

The reactivity of furan sulfonamides can be influenced by the presence of substituents on the furan ring and the nature of the sulfonamide group. For instance, the introduction of an allylic sulfoxide followed by a [3 + 2] annulation reaction with aldehydes has been used to construct trisubstituted furans . This type of chemical transformation could be explored for further functionalization of the compound .

Additionally, the aminolysis of p-nitrophenylsulfonates has been employed as a novel method for the synthesis of sulfonamides, yielding potent and selective adenosine A2B receptor antagonists . This reaction could potentially be applied to the synthesis or modification of this compound, depending on the desired biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of sulfonamides and heterocyclic compounds. These might include moderate to high solubility in polar solvents, potential for hydrogen bonding due to the presence of the sulfonamide group, and a certain degree of stability under physiological conditions. The molecular structure suggests that the compound could have multiple rotatable bonds, which would influence its conformational flexibility and possibly its interaction with biological targets.

Mechanism of Action

properties

IUPAC Name

N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-12-19(16,17)10-4-3-9(18-10)11(15)14-7-5-13(2)6-8-14/h3-4,12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMAKQJJIJIAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.